Chemical structure and properties of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine
Chemical structure and properties of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine
Executive Summary
4-benzyl-1-[(oxiran-2-yl)methyl]piperidine (CAS: 78484-00-1) is a specialized heterocyclic intermediate used primarily in the synthesis of GluN2B-selective NMDA receptor antagonists , such as Ifenprodil and Ro 25-6981 analogues.[1] Structurally, it combines a lipophilic 4-benzylpiperidine pharmacophore with a reactive glycidyl (oxirane) "warhead." This epoxide functionality serves as a versatile electrophilic handle, allowing for the regiospecific attachment of nucleophiles—typically phenols or amines—to generate
This guide details the physicochemical properties, synthetic pathways, and reaction mechanisms governing this compound, intended for medicinal chemists and process engineers.
Part 1: Chemical Identity & Physicochemical Properties[2]
The compound consists of a piperidine ring substituted at the 4-position with a benzyl group and N-alkylated with a glycidyl group. The 4-benzylpiperidine moiety is a privileged scaffold in neuroscience, often providing the hydrophobic interaction necessary for binding to the allosteric sites of ion channels.
Table 1: Key Chemical Data
| Property | Specification |
| IUPAC Name | 4-benzyl-1-(oxiran-2-ylmethyl)piperidine |
| Common Name | N-Glycidyl-4-benzylpiperidine |
| CAS Number | 78484-00-1 |
| Molecular Formula | |
| Molecular Weight | 231.34 g/mol |
| Physical State | Viscous liquid / Low-melting solid |
| LogP (Predicted) | ~2.34 (Lipophilic) |
| pKa (Predicted) | ~8.5 (Piperidine nitrogen) |
| Solubility | Soluble in DCM, Methanol, DMSO; Insoluble in water |
| Stereochemistry | Contains one chiral center at the epoxide (C2').[2][3][4] Usually synthesized as a racemate unless chiral epichlorohydrin is used. |
Structural Analysis
-
Piperidine Core: The piperidine ring likely adopts a chair conformation. The bulky 4-benzyl group prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule's overall geometry.
-
Epoxide (Oxirane) Ring: This 3-membered ether ring is highly strained (~27 kcal/mol), making it susceptible to ring-opening reactions. It acts as a "masked"
-amino alcohol. -
Basicity: The tertiary amine nitrogen remains basic, capable of forming salts (e.g., hydrochlorides), which stabilizes the volatile free base for storage.
Part 2: Synthesis Protocol
The synthesis of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine is a classic N-alkylation using epichlorohydrin . While direct displacement of the chloride is possible, the reaction proceeds most reliably via a chlorohydrin intermediate mechanism, which ensures high yields and minimizes polymerization of the epoxide.
Mechanism of Action
-
Nucleophilic Attack: The secondary amine of 4-benzylpiperidine attacks the least hindered carbon of the epichlorohydrin epoxide ring.
-
Ring Opening: This generates a chlorohydrin intermediate (1-chloro-3-(4-benzylpiperidin-1-yl)propan-2-ol).
-
Ring Closure: In the presence of a base, the alkoxide displaces the chloride ion (intramolecular
), reforming the epoxide ring.
Experimental Workflow
Reagents:
-
Epichlorohydrin (1.2 – 1.5 eq)
-
Potassium Carbonate (
) or Sodium Hydroxide (NaOH) (2.0 eq) -
Solvent: Acetonitrile (ACN) or Ethanol/Water mix.
Step-by-Step Protocol:
-
Preparation: Dissolve 4-benzylpiperidine (10 mmol) in Acetonitrile (50 mL).
-
Addition: Add anhydrous
(20 mmol) to the solution. -
Alkylation: Cool the mixture to 0°C. Add epichlorohydrin (12 mmol) dropwise to prevent uncontrolled exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Diagram
The following diagram illustrates the transformation from the secondary amine precursor to the target epoxide.
Figure 1: Synthetic pathway via the chlorohydrin intermediate. The base promotes the final intramolecular cyclization.
Part 3: Reactivity & Applications (Drug Development)
The primary utility of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine lies in its role as a precursor for GluN2B-selective NMDA receptor antagonists . The structural motif Piperidine-Linker-Phenol is critical for binding to the ifenprodil-binding site on the GluN2B subunit.
Regioselective Ring Opening
The epoxide ring is an ambident electrophile. However, under basic or neutral conditions, nucleophiles (such as phenols or amines) predominantly attack the least hindered carbon (terminal
Key Reaction: Synthesis of Ifenprodil Analogues To synthesize bioisosteres of Ifenprodil or Ro 25-6981, the epoxide is reacted with a substituted phenol or aniline.
-
Nucleophile: 4-Hydroxyphenol, Indazole, or similar heteroaromatics.
-
Catalyst: Basic conditions (e.g.,
) or Lewis Acids. -
Result: Formation of a
-amino alcohol linker.
Signaling Pathway & Pharmacophore Logic
The resulting molecule mimics the pharmacophore of Ifenprodil, where the benzylpiperidine group anchors the molecule in the hydrophobic pocket of the receptor, and the hydroxyl group (formed from the epoxide) participates in hydrogen bonding.
Figure 2: Application of the epoxide in synthesizing NMDA receptor antagonists. The ring opening creates the essential hydroxy-linker.
Part 4: Safety & Handling
Warning: As an epoxide and an alkylating agent, this compound poses specific safety risks that must be managed in a research environment.
-
Genotoxicity: Epoxides are potential mutagens due to their ability to alkylate DNA. All handling should occur within a certified chemical fume hood.
-
Skin Sensitization: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.
-
Storage Stability:
-
Hydrolysis: The epoxide ring is sensitive to moisture and acid. It will slowly hydrolyze to the diol (diol formation) if exposed to humid air.
-
Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
References
-
ChemScene. (n.d.). 4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine. Retrieved from
-
Korff, M., et al. (2023). "Negative allosteric modulators of NMDA receptors with GluN2B subunit: synthesis of β-aminoalcohols by epoxide opening and subsequent rearrangement." Organic & Biomolecular Chemistry.
-
Wünsch, B., et al. (2024). "Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors." Journal of Medicinal Chemistry.
-
Vice, S., et al. (2001).[6] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31738, 4-Benzylpiperidine.
Sources
- 1. Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Benzyl-1-(3-phenoxypropyl)piperidine | 150085-21-5 [sigmaaldrich.com]
- 4. GSRS [precision.fda.gov]
- 5. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
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